Human Clinical Efficacy: Statistically Significant Improvement in Lung Function (FEV1) for GL67A vs. Placebo
In a randomized, double-blind, placebo-controlled Phase 2b clinical trial involving 116 per-protocol cystic fibrosis patients, the aerosolized formulation of GL67A complexed with plasmid pGM169 (pGM169/GL67A) demonstrated a statistically significant improvement in the primary endpoint of relative change in percent predicted Forced Expiratory Volume in 1 second (ppFEV1) over a 12-month treatment period when compared directly to a placebo control [1]. This represents the highest-level clinical evidence for a cationic lipid-mediated gene therapy formulation in a major respiratory disease.
| Evidence Dimension | Relative change in % predicted FEV1 over 12 months |
|---|---|
| Target Compound Data | 3.7% improvement (95% CI: 0.1% to 7.3%; p=0.046) |
| Comparator Or Baseline | Placebo (0.9% saline) |
| Quantified Difference | 3.7% absolute improvement |
| Conditions | Randomized, double-blind, placebo-controlled Phase 2b trial in CF patients (FEV1 50-90% predicted) with 12 monthly aerosolized doses. |
Why This Matters
This provides the only direct clinical evidence of therapeutic benefit from a cationic lipid-formulated non-viral gene therapy in humans, a critical differentiator for translational research programs.
- [1] Alton, E. W. F. W., Armstrong, D. K., Ashby, D., Bayfield, K. J., Bilton, D., Bloomfield, E. V., ... & UK Cystic Fibrosis Gene Therapy Consortium. (2015). A randomised, double-blind, placebo-controlled trial of repeated nebulisation of non-viral cystic fibrosis transmembrane conductance regulator (CFTR) gene therapy in patients with cystic fibrosis. The Lancet Respiratory Medicine, 3(9), 684-691. View Source
